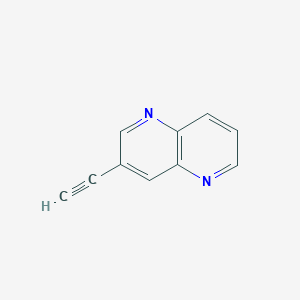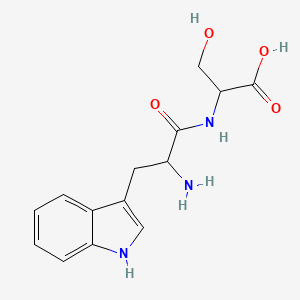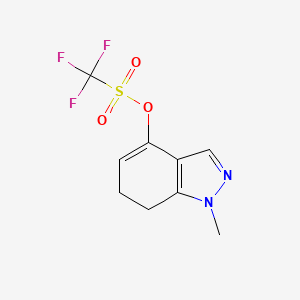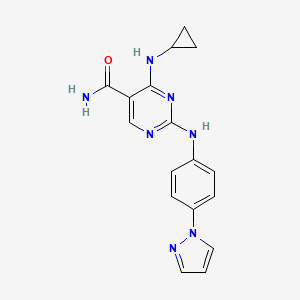
2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with a methoxyphenyl group and a methylimidazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline typically involves multi-step organic reactions. One common route includes the condensation of 4-methoxyaniline with anthranilic acid to form a quinazoline intermediate. This intermediate is then reacted with 2-methylimidazole under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines and imidazoles, which can have different functional groups attached depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can act as a ligand in biochemical assays and studies.
Medicine: It has potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and methylimidazolyl groups can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxyphenyl)-6-(1H-imidazol-1-yl)quinazoline
- 2-(4-Methoxyphenyl)-6-(2-ethylimidazol-1-yl)quinazoline
- 2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)pyrimidine
Uniqueness
2-(4-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both methoxyphenyl and methylimidazolyl groups can enhance its versatility in various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C19H16N4O |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline |
InChI |
InChI=1S/C19H16N4O/c1-13-20-9-10-23(13)16-5-8-18-15(11-16)12-21-19(22-18)14-3-6-17(24-2)7-4-14/h3-12H,1-2H3 |
Clé InChI |
STYFNFWIVSZHHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1C2=CC3=CN=C(N=C3C=C2)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine](/img/structure/B13868906.png)
![2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13868909.png)
![{3-[(Pyrimidin-5-ylmethyl)amino]phenyl}methanol](/img/structure/B13868915.png)

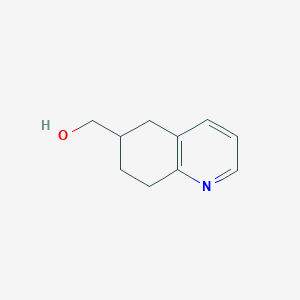
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate](/img/structure/B13868938.png)
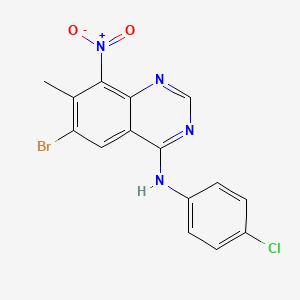
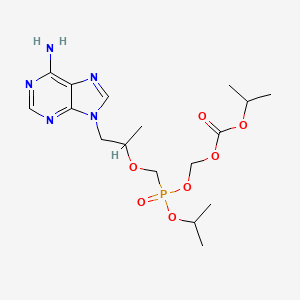
![2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13868953.png)
